(S)-2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide
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Overview
Description
(S)-2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. This compound features a cyclopropyl group, a pyrrolidine ring, and an amino group, making it a versatile molecule for different chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide typically involves multiple steps, starting from readily available precursors. One common approach is to start with the cyclopropylamine and (S)-1-methyl-pyrrolidin-3-ylmethylamine. These intermediates are then subjected to a series of reactions, including amide bond formation, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions. The process may also involve purification steps such as crystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the cyclopropyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
(S)-2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The cyclopropyl and pyrrolidine groups contribute to its binding affinity and specificity, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-Methyl-pyrrolidin-3-ylmethylamine
- Cyclopropylamine
- N-Methylpyrrolidine
Uniqueness
(S)-2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-9(13)12(16)15(11-3-4-11)8-10-5-6-14(2)7-10/h9-11H,3-8,13H2,1-2H3/t9-,10?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZVOOKYYZSSNO-RGURZIINSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1CCN(C1)C)C2CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1CCN(C1)C)C2CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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